1-(1-Methylpiperidin-4-yl)azepane
Overview
Description
1-(1-Methylpiperidin-4-yl)azepane is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It is a nitrogen-containing heterocycle, specifically an azepane derivative, which features a seven-membered ring structure
Preparation Methods
The synthesis of 1-(1-Methylpiperidin-4-yl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate linear precursors followed by functionalization. For instance, the preparation might start with the formation of a piperidine derivative, which is then subjected to ring expansion to form the azepane structure . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
1-(1-Methylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is used in the study of biological systems, often as a ligand in receptor binding studies or as a precursor for bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting neurological disorders due to its structural similarity to known pharmacophores.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Methylpiperidin-4-yl)azepane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The specific pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or receptor agonist .
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)azepane can be compared with other similar compounds, such as:
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug design.
Azepine: A seven-membered ring with one nitrogen atom, similar to azepane but with different chemical properties.
The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-13-10-6-12(7-11-13)14-8-4-2-3-5-9-14/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQTYZLQSLQCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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